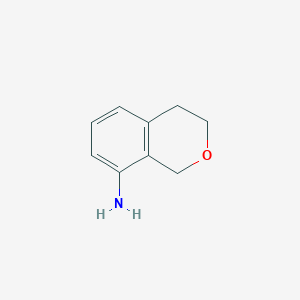

Isochromane-8-ylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1H-isochromen-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3H,4-6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVXHQFCCQUZKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Isochromane 8 Ylamine and Its Derivatives

De Novo Synthesis Approaches to the Isochromane-8-ylamine Core

The synthesis of the this compound core structure can be achieved by first constructing the isochroman (B46142) ring system, followed by the introduction of the amine group at the C8 position, typically via reduction of a corresponding nitro or oxime precursor, or amination of a ketone.

Enantioselective and Diastereoselective Synthetic Pathways

Achieving stereochemical control is paramount in modern synthesis, and several methods have been developed for the enantioselective and diastereoselective formation of the isochroman skeleton.

One prominent enantioselective method involves the C–H insertion of donor/donor carbenes catalyzed by rhodium complexes. rsc.orgescholarship.org Using a Rh₂(R-PTAD)₄ catalyst, a variety of isochroman substrates can be synthesized with excellent diastereoselectivity and enantioselectivity, avoiding the common side reactions like Stevens rearrangements. rsc.orgescholarship.org

For diastereoselective synthesis, a copper(II)-catalyzed transformation of alcohol-tethered enones and diazo compounds provides a highly effective route. nih.gov This process is believed to proceed through an intramolecular Michael-type trapping of an oxonium ylide generated in situ, leading to the rapid construction of the isochroman skeleton with high diastereoselectivity. nih.gov

Table 1: Stereoselective Synthetic Methods for the Isochroman Core

| Method | Catalyst/Reagent | Key Transformation | Stereochemical Outcome |

|---|---|---|---|

| C-H Insertion | Rh₂(R-PTAD)₄ | C-H insertion of donor/donor carbenes | Excellent diastereo- and enantioselectivity rsc.orgescholarship.org |

| Michael-type Trapping | Copper(II) catalyst | Intramolecular trapping of oxonium ylides | High diastereoselectivity nih.gov |

Transition Metal-Catalyzed Coupling Reactions in this compound Synthesis

Transition metals are powerful tools for forging the complex bonds required in heterocyclic synthesis. mdpi.com Palladium, rhodium, copper, and iron have all been employed in reactions that can be adapted to form the isochroman ring system. nih.govsioc-journal.cnnih.gov

Rhodium-catalyzed C-H insertion is a notable example, enabling the formation of the six-membered ether ring with high control. rsc.orgescholarship.org Additionally, palladium(II)-catalyzed annulation reactions have been developed for synthesizing related chromane (B1220400) derivatives. For instance, readily available 2-(2-nitrovinyl)phenols can be annulated with alkynes in a denitrative process to build cyclopenta[b]chromanes. rsc.org

Furthermore, both iron and copper catalysts have been shown to be effective in the direct functionalization of the isochroman core, for example, at the C1 position, by coupling with nucleophiles like indoles, pyrroles, and electron-rich arenes. nih.gov This highlights the utility of these metals in building complexity upon the core structure.

Table 2: Transition Metal-Catalyzed Reactions in Isochroman Synthesis

| Metal Catalyst | Reaction Type | Substrates | Significance |

|---|---|---|---|

| Rhodium | C-H Insertion | Donor/donor carbenes | Forms 6-membered rings with high enantioselectivity rsc.orgescholarship.org |

| Palladium | Denitrative Annulation | 2-(2-nitrovinyl)phenols, alkynes | Builds fused chromane systems rsc.org |

| Copper/Iron | Cross-Coupling/Functionalization | Isochroman, indoles, arenes | Introduces substituents at the C1 position nih.gov |

Organocatalytic and Biocatalytic Strategies for this compound Formation

Organocatalysis and biocatalysis represent greener and often highly selective alternatives to metal-based catalysis. rjeid.comrug.nl

Organocatalytic cascade reactions, often employing chiral amines or phosphoric acids, can be used to construct complex polycyclic structures from simple starting materials. mdpi.comresearchgate.net For example, an organocatalytic Michael/ketalization/fragmentation cascade using ortho-quinone methides and cyclobutanone-derived esters has been developed to synthesize eight-membered lactones, showcasing the power of organocatalysis to build complex heterocyclic systems that could serve as precursors. rsc.org

Biocatalysis offers exceptional selectivity for specific transformations. researchgate.netnih.gov Amine transaminases (ATAs) are particularly relevant for the synthesis of this compound. These enzymes can asymmetrically convert a ketone to a chiral primary amine. worktribe.com A plausible biocatalytic route would involve the synthesis of isochroman-8-one, which is then subjected to an engineered ATA to produce the desired (R)- or (S)-Isochromane-8-ylamine with high enantiomeric excess. researchgate.networktribe.com

Novel Annulation and Cyclization Reactions

Annulation, the process of building a new ring onto an existing structure, is a cornerstone of heterocyclic synthesis. scripps.edu The Robinson annulation, which combines a Michael addition with an aldol (B89426) condensation, is a classic example used to form six-membered rings. byjus.com

More advanced strategies applicable to isochroman synthesis include Michael-Initiated Ring Closure (MIRC) cascades. chim.it Phosphine-catalyzed [4+2] annulation of para-quinone methides (p-QMs) with allenoates can construct the chromane skeleton. chim.it The reaction proceeds through a sequence of nucleophilic additions and an intramolecular cyclization to yield the final heterocyclic product. chim.it These methods provide powerful and convergent pathways to the core structure. byjus.comchim.itchim.it

Exploration of Epoxide-Mediated Routes to Isochromane Architectures

Epoxides are versatile, strained three-membered ring intermediates that can be opened by nucleophiles to forge new bonds and create complex architectures. wikipedia.orgmdpi.com A key route to epoxides is the intramolecular Williamson ether synthesis, which proceeds from a halohydrin precursor upon treatment with a base. libretexts.orgorganic-chemistry.org

For the isochroman system, a synthetic strategy could involve starting with a 2-(2-haloethyl)phenol derivative. This precursor can be converted to an epoxide (an oxirane fused to the benzene (B151609) ring). Subsequent intramolecular ring-opening by the phenolic oxygen would lead to the formation of the isochroman ring. Alternatively, an alkene precursor could be directly epoxidized using a peroxyacid, followed by a ring-opening and cyclization cascade to yield the isochroman architecture. libretexts.org

Functionalization and Derivatization Strategies of this compound

Once the this compound core is synthesized, it can be further modified to create a diverse library of derivatives. Functionalization can occur at the amine group or on the isochroman ring itself. researchgate.netrsc.org

The primary amine group at the C8 position is a versatile handle for chemical modification. It can undergo a variety of standard amine reactions, including:

Oxidation: The amine can be oxidized to form the corresponding nitroso or nitro derivatives.

Substitution: The amine can act as a nucleophile in substitution reactions to form amides, imines, or other N-substituted derivatives.

Furthermore, C-H functionalization offers a modern approach to derivatization. nih.gov Drawing from studies on related structures like 8-aminoquinolines, the C5 position is a potential site for remote C-H functionalization. sioc-journal.cn More directly, studies on isochroman itself have shown that the C1 position is susceptible to direct functionalization using iron or copper catalysts. nih.gov This allows for the introduction of various aryl or heteroaryl groups, such as indolyl or methoxyphenyl moieties, providing a powerful method for creating derivatives. nih.gov

Table 3: Derivatization Reactions of this compound

| Reaction Site | Reaction Type | Reagents/Catalysts | Product Type |

|---|---|---|---|

| 8-Amine Group | Oxidation | Oxidizing agents | Nitroso/Nitro derivatives |

| 8-Amine Group | Substitution/Acylation | Acyl chlorides, aldehydes | Amides, imines |

| C1 Position | C-H Functionalization | Indoles, Pyrroles / Fe or Cu catalyst | 1-Aryl/Heteroaryl-isochromanes nih.gov |

| C5 Position | Remote C-H Functionalization | Various coupling partners / Pd, Ru catalysts | 5-Substituted derivatives sioc-journal.cn |

Regioselective Functionalization at the Aminated Position (C-8)

The amine group at the C-8 position of the isochroman core is a key handle for introducing molecular diversity. Its reactivity can be harnessed for various transformations. The amine itself is a powerful directing group in electrophilic aromatic substitution reactions. As an activating ortho-, para-director, it facilitates the functionalization of the aromatic ring, primarily at the C-7 position, which is ortho to the amine.

Potential regioselective reactions include:

Halogenation: Introducing bromine or chlorine at the C-7 position.

Nitration: Subsequent reduction of the nitro group can provide a diamino-isochroman derivative.

Sulfonation: Introducing a sulfonic acid group to modify solubility and electronic properties.

Furthermore, the amine can be transformed into other functional groups that can then be used in cross-coupling reactions. For instance, conversion to a diazonium salt allows for the introduction of a wide variety of substituents through Sandmeyer or similar reactions.

Modification of the Amine Functionality (e.g., acylation, alkylation)

The primary amine of this compound is readily modified through well-established reactions, allowing for the synthesis of a vast library of derivatives. nih.govlibretexts.org These modifications can significantly alter the compound's physicochemical properties.

Acylation: The reaction of this compound with acid chlorides or anhydrides yields stable amide derivatives. libretexts.org This reaction is typically high-yielding and can be used to introduce a wide array of substituents. The resulting amide is less nucleophilic than the starting amine, preventing overacylation. libretexts.org

Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging to control, often resulting in a mixture of mono- and di-alkylated products, as well as the potential for the formation of a quaternary ammonium (B1175870) salt. libretexts.orgmnstate.edu However, reductive amination provides a more controlled method for producing secondary and tertiary amines. This involves reacting the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ. Another key modification is reductive dimethylation to introduce methyl groups specifically. nih.gov

| Reaction Type | Reagents | Product Type | Key Considerations | Reference |

|---|---|---|---|---|

| Acylation | Acid Chloride (R-COCl) or Acid Anhydride ((R-CO)₂O) | Amide (Secondary) | Generally high-yielding; avoids overreaction due to reduced nucleophilicity of the product. | libretexts.org |

| Alkylation | Alkyl Halide (R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Difficult to control, often leads to mixtures of products (polyalkylation). | libretexts.orgmnstate.edu |

| Reductive Amination | Aldehyde (R-CHO) or Ketone (R₂C=O), followed by a reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | Offers better control over the degree of alkylation compared to direct alkylation. | nih.gov |

| Reductive Dimethylation | Formaldehyde, reducing agent (e.g., pyridine-BH₃ complex) | Tertiary Amine (N,N-dimethyl) | A specific and efficient method for introducing two methyl groups. | nih.gov |

Synthesis of Spirocyclic and Fused-Ring this compound Derivatives

The creation of spirocyclic and fused-ring systems containing the isochroman core represents a significant step up in molecular complexity. These three-dimensional structures are of great interest in drug discovery. Methodologies often involve intramolecular reactions or cycloadditions.

Ring Expansion Strategies: One advanced approach involves the treatment of benzocyclobutenone derivatives with lithium diisopropylphosphide–borane adduct (LDP-BH3). This triggers a ring expansion to form spiro-annelated isochromanones. clockss.org A similar strategy could be envisioned for substrates bearing a protected amine or a nitro group destined to become the C-8 amine.

Intramolecular Cycloadditions: Fused-ring systems can be accessed via intramolecular cycloaddition reactions. For example, a "cut-and-sew" reaction strategy uses transition metals to activate a C-C bond in a cyclic ketone, which then undergoes an intramolecular insertion with a tethered unsaturated moiety to build a new ring. acs.org

Photoredox-Catalysed Annulation: A modern approach involves the use of photoredox catalysis for hydroaminoalkylation of vinyl pyridines, followed by an intramolecular SNAr cyclization. nih.gov This annulative strategy could be adapted to create fused heterocyclic systems attached to the isochroman framework.

Oxa-Pictet-Spengler Reaction: This reaction, which cyclizes an aromatic alcohol with an aldehyde or ketone, is a powerful tool for creating the isochroman ring itself and can be used to generate spirocyclic derivatives. nih.govresearchgate.net For example, the reaction of an appropriate phenylethanol derivative with a cyclic ketone can lead to spiro-isochromans. researchgate.net

| Synthetic Strategy | Key Precursors | Resulting Structure | Mechanism Highlights | Reference |

|---|---|---|---|---|

| Ring Expansion | Benzocyclobutenone and a cycloalkanone | Spiro-isochromanone | Oxyanion-driven ring opening of benzocyclobutenone followed by reaction with a ketone. | clockss.org |

| Oxa-Pictet-Spengler | β-arylethyl alcohol and a cyclic ketone | Spiro-isochroman | Acid-catalyzed cyclization of an alcohol onto a carbonyl component. | researchgate.net |

| "Cut-and-Sew" Reaction | Cyclic ketone with a tethered unsaturated unit | Fused/Bridged Ring | Transition-metal-catalyzed C–C bond activation and intramolecular insertion. | acs.org |

| Photoredox-Catalysed Annulation | Primary amine and a halogenated vinylpyridine | Fused Tetrahydronaphthyridine | Hydroaminoalkylation (HAA) followed by intramolecular SNAr or C-N coupling. | nih.gov |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic protocols is essential for environmental sustainability and process efficiency. pandawainstitute.commdpi.comacs.org This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.orgscispace.com

Solvent-Free and Catalyst-Free Approaches

Eliminating solvents and catalysts simplifies reactions, reduces waste, and can lower costs.

Solvent-Free Synthesis: Reactions can be performed under solvent-free conditions, often by grinding solid reactants together (mechanochemistry or ball milling) or by simply heating a mixture of reactants. rsc.orgsemanticscholar.org For instance, the acylation of this compound could potentially be achieved by heating it with a carboxylic acid and urea (B33335) in the presence of a reusable catalyst like boric acid under solvent-free conditions. semanticscholar.org Such methods often lead to shorter reaction times and easier product purification. orgchemres.org

Catalyst-Free Synthesis: Some reactions can proceed efficiently without a catalyst under the right conditions. For example, the synthesis of imines from aldehydes and amines can be achieved in excellent yields simply by mixing the components and using a pressure reduction technique to remove the water byproduct. scirp.org Catalyst-free methods for producing unsymmetrical ureas from amines and carbonyl sulfide (B99878) (COS) have also been developed, relying on careful control of temperature and stoichiometry. rsc.org Flow chemistry can also enable catalyst-free aminations of organolithium intermediates under mild conditions. nih.gov

Microwave-Assisted and Photochemical Synthesis

Alternative energy sources are a cornerstone of green chemistry, often leading to faster and more efficient reactions. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has become a standard tool in modern organic synthesis. mdpi.com It can dramatically reduce reaction times from hours to minutes, increase product yields, and minimize the formation of side products by providing rapid and uniform heating. nih.govresearchgate.net This technique is highly applicable to the derivatization of this compound, such as in acylation reactions or in the construction of fused heterocyclic systems. nih.govbeilstein-journals.org

Photochemical Synthesis: The use of light as a "reagent" to drive chemical reactions offers a sustainable and powerful synthetic approach. princeton.edumdpi.com Visible-light photoredox catalysis, for example, can enable C-H functionalization reactions under very mild conditions. mdpi.com This could allow for the direct introduction of new substituents onto the isochroman scaffold without the need for pre-functionalized starting materials. Photochemical methods can be used to generate highly reactive intermediates like aryl cations, which can then participate in C-C bond-forming reactions. academie-sciences.fr

Process Intensification and Scale-Up Considerations

Translating a laboratory-scale synthesis to an industrial production process presents a unique set of challenges. labmanager.com Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes.

Key considerations for the scale-up of this compound synthesis include:

Thermal Management: Exothermic reactions that are easily controlled in laboratory glassware can become hazardous on a large scale. Heat transfer becomes less efficient as the vessel size increases, requiring careful engineering controls. labmanager.com

Mixing: Ensuring efficient mixing is critical for maintaining reaction homogeneity and achieving consistent results at a larger scale.

Safety Analysis: A thorough evaluation of the process for potential hazards, such as runaway reactions or the handling of toxic reagents, is essential. labmanager.com

Downstream Processing: The purification of the final product must be scalable. Methods like crystallization are often preferred over chromatography in industrial settings.

Flow Chemistry: A key technology for process intensification is the use of continuous flow reactors. In a flow system, reagents are pumped through a network of tubes where they mix and react. This approach offers superior control over reaction parameters like temperature and pressure, significantly improves safety by minimizing the volume of reactive material at any given time, and can facilitate the integration of multiple reaction and purification steps into a single, automated process. nih.govnih.gov This is particularly advantageous for handling hazardous intermediates or performing highly exothermic reactions.

Elucidation of Reaction Mechanisms in Isochromane 8 Ylamine Synthetic Transformations

Mechanistic Pathways of Core Isochromane Formation

The construction of the isochroman (B46142) scaffold, the core structure of isochroman-8-ylamine, can be achieved through various synthetic strategies, with the oxa-Pictet-Spengler reaction being a prominent method. unipi.itnih.gov This reaction typically involves the acid-catalyzed condensation of a β-arylethanol derivative with a carbonyl compound. unipi.it The mechanism commences with the formation of a hemiacetal intermediate, which then undergoes cyclization to yield the isochroman ring. unipi.itthieme-connect.com The reaction is often facilitated by acid catalysts such as sulfuric acid, hydrochloric acid, or Lewis acids like aluminum chloride and titanium tetrachloride. unipi.it

Another notable pathway involves the palladium-catalyzed allylic oxidation of terminal olefins. acs.orgnih.gov This method utilizes a Pd(II)/bis-sulfoxide catalyst system in conjunction with a Lewis acid co-catalyst to achieve the synthesis of isochroman motifs from a wide array of alcohol nucleophiles under uniform conditions. acs.orgnih.gov Mechanistic studies suggest an initial C–H activation step followed by an inner-sphere functionalization pathway. acs.orgnih.gov

Furthermore, rhodium-catalyzed C–H insertion reactions of donor/donor carbenes provide an enantioselective route to isochromans. rsc.orgrsc.org This method is particularly effective in forming six-membered rings containing heteroatoms, a transformation often challenged by competing Stevens rearrangements. rsc.orgrsc.org The use of less electrophilic donor/donor carbenes successfully circumvents the formation of these rearrangement byproducts. rsc.org Computational studies on related systems suggest a stepwise mechanism involving a zwitterionic intermediate where a carbocation is formed on the insertion carbon. rsc.org

A tandem carbonylative Sonogashira reaction followed by cyclization offers a stereoselective synthesis of alkylidene-functionalized isochromans. unipi.it This process, which can be performed with low catalyst loading and in the absence of a copper co-catalyst, proceeds with complete regio- and stereoselectivity to form the six-membered isochroman ring. unipi.it

More recently, a method utilizing epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP) has been developed. nih.govrsc.org This variant of the oxa-Pictet-Spengler reaction is promoted by the unique properties of HFIP and triflic acid, allowing for the in situ generation of otherwise unstable aldehydes from epoxides via a Meinwald rearrangement. nih.govrsc.org This approach significantly expands the scope of compatible substrates. nih.govrsc.org

Intermediates and Transition States in Key Reactions

The synthetic transformations leading to isochroman-8-ylamine proceed through a series of transient intermediates and transition states that dictate the reaction outcome and stereoselectivity.

In Isochroman Ring Formation:

Oxa-Pictet-Spengler Reaction: The key intermediate is a hemiacetal , formed from the condensation of a β-arylethanol and a carbonyl compound. unipi.itthieme-connect.com The subsequent acid-catalyzed cyclization proceeds through a transition state leading to the stable isochroman ring.

Palladium-Catalyzed Allylic Oxidation: Mechanistic studies point towards an inner-sphere functionalization pathway . acs.orgnih.gov A π-allyl palladium complex is a likely intermediate, where the nucleophilic attack of the alcohol occurs directly on the palladium-bound allyl group. acs.org

Rhodium-Catalyzed C-H Insertion: Computational evidence suggests a stepwise mechanism involving a zwitterionic intermediate . rsc.org This intermediate features a carbocation on the carbon undergoing insertion. In the case of nitrogen-containing analogues, the stability of this carbocation intermediate is crucial, and electron-withdrawing groups on the nitrogen can be detrimental. rsc.org

Meinwald Rearrangement-Oxa-Pictet-Spengler Sequence: The reaction of epoxides in HFIP generates unstable aldehydes in situ . nih.govrsc.org These aldehydes are then immediately consumed in the subsequent oxa-Pictet-Spengler cyclization, which proceeds through the aforementioned hemiacetal intermediate. nih.govrsc.org

In Amination Reactions:

Carbylamine Reaction: The pivotal intermediate is dichlorocarbene (:CCl₂ ) , a highly reactive electrophile generated from chloroform (B151607) and a strong base. scienceinfo.combyjus.comgdckathua.com

Nitroxyl Radical-Catalyzed Amination: The reaction proceeds through an oxocarbenium cation intermediate. d-nb.info This cation is formed via hydride transfer from the isochroman to an oxoammonium species. The subsequent nucleophilic attack by the amine on this cation is a key step. d-nb.info The stability of this oxocarbenium intermediate can be influenced by substituents on the aromatic ring of the isochroman. d-nb.info

The following table summarizes key intermediates in the synthesis of the isochroman core and its subsequent amination.

| Reaction Type | Key Intermediate(s) |

| Oxa-Pictet-Spengler | Hemiacetal |

| Pd-Catalyzed Allylic Oxidation | π-allyl Palladium Complex |

| Rh-Catalyzed C-H Insertion | Zwitterionic Intermediate |

| Meinwald Rearrangement | In situ generated Aldehyde |

| Carbylamine Reaction | Dichlorocarbene |

| Nitroxyl Radical-Catalyzed Amination | Oxocarbenium Cation |

Kinetic and Thermodynamic Studies of Reaction Processes

While specific kinetic and thermodynamic data for the synthesis of isochroman-8-ylamine itself are not extensively reported in the public domain, general principles from related reactions provide valuable insights.

In many chemical transformations, a distinction can be made between the kinetically and thermodynamically favored products. The kinetic product is the one that is formed fastest, often through a lower energy transition state, while the thermodynamic product is the most stable product, which may require more energy to form but will be the major product at equilibrium. researchgate.net

For instance, in the diastereoselective oxidative addition of H₂ to certain iridium complexes, the kinetically favored dihydride is not the thermodynamically favored one. acs.org This highlights that the reaction conditions, such as temperature and reaction time, can be manipulated to favor one product over the other.

In the context of isochroman synthesis, diastereoselective Pd(0)-catalyzed carboiodination reactions have been reported to yield isochroman targets with excellent diastereoselectivities. researchgate.net The observed selectivity is postulated to arise from the minimization of A(1,2) strain and axial-axial interactions in the transition state. researchgate.net This suggests that steric factors play a significant role in determining the kinetic outcome of the cyclization.

Thermodynamic considerations are also crucial. For example, in the reductive elimination from certain aryl halide complexes, the thermodynamic driving force for the reaction does not always correlate with the reaction rate. researchgate.net The electronic properties of the halide were found to control the rates of addition and elimination, indicating that both kinetic and thermodynamic factors must be considered. researchgate.net

Studies on the adsorption of metal ions onto modified chitosan (B1678972) have employed kinetic and thermodynamic models to understand the adsorption process. nih.gov The pseudo-second-order kinetic model often best describes the adsorption behavior, and thermodynamic parameters like Gibbs free energy (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) can determine if the process is spontaneous and whether it is exothermic or endothermic. nih.govscirp.orgscirp.org While not a direct synthetic reaction, these studies demonstrate the application of kinetic and thermodynamic principles to understand molecular interactions.

Structural Characterization and Advanced Spectroscopic Analysis of Isochromane 8 Ylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). By analyzing the chemical shifts, signal integrations, and coupling patterns, the connectivity and chemical environment of each atom in a molecule can be determined.

For Isochromane-8-ylamine, ¹H and ¹³C NMR spectroscopy are essential for confirming its proposed structure. While specific experimental data for this compound is not widely available in peer-reviewed literature, the expected chemical shifts can be predicted based on the known structure and the influence of its functional groups. The aromatic amine and the isochroman (B46142) moiety will have characteristic signals.

Expected ¹H NMR Data for this compound:

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the benzylic protons, the protons of the ethyl ether moiety within the isochroman ring, and the amine protons. The exact chemical shifts (δ) are influenced by the solvent used for analysis.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 6.5 - 7.5 | Multiplet | 3H |

| -O-CH₂- (isochroman) | 4.5 - 5.0 | Singlet/Doublet | 2H |

| -CH₂- (isochroman) | 2.8 - 3.2 | Triplet | 2H |

| -O-CH₂-CH ₂- (isochroman) | 3.8 - 4.2 | Triplet | 2H |

| -NH₂ | 3.5 - 5.0 | Broad Singlet | 2H |

Note: The amine protons' signal is often broad and its chemical shift can vary significantly with concentration and solvent.

Expected ¹³C NMR Data for this compound:

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The aromatic carbons will appear in the downfield region (110-160 ppm), while the aliphatic carbons of the isochroman ring will be found in the upfield region.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-H | 115 - 130 |

| Aromatic C (quaternary) | 120 - 140 |

| -O-CH₂- (isochroman) | 65 - 75 |

| -CH₂- (isochroman) | 25 - 35 |

| -O-CH₂-C H₂- (isochroman) | 60 - 70 |

Note: These are predicted values and actual experimental data may vary.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is a highly sensitive method used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

For this compound (C₉H₁₁NO), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. The isochroman ring and the amine group are expected to direct the fragmentation pathways.

Expected Fragmentation Pattern for this compound:

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 149 | [M]⁺ | - |

| 132 | [M-NH₃]⁺ | Ammonia |

| 120 | [M-C₂H₅]⁺ | Ethyl radical |

| 118 | [M-OCH₃]⁺ | Methoxyl radical |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₂H₄O |

Note: The molecular ion peak [M]⁺ is expected at an m/z corresponding to the molecular weight of this compound (149.19 g/mol ). The fragmentation will likely involve the loss of small neutral molecules or radicals from the parent ion.

Single-Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration

To perform this analysis on this compound, a suitable single crystal of the compound would be required. The resulting data would provide precise coordinates for each atom, confirming the connectivity of the isochroman and aminophenyl moieties. Furthermore, it would reveal the conformation of the isochroman ring and the orientation of the amine group relative to the rest of the molecule. If the compound is chiral and a pure enantiomer is crystallized, the absolute configuration (R or S) could be unequivocally determined. As of now, no public crystal structure data for this compound is available.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This technique is particularly valuable for determining the absolute configuration and studying the conformational properties of chiral compounds in solution. wikipedia.org

Since this compound possesses a stereocenter, it is a chiral molecule and is expected to be ECD active. The ECD spectrum would exhibit positive and/or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophores within the molecule, primarily the aromatic ring. The sign and intensity of these Cotton effects are highly sensitive to the three-dimensional arrangement of the atoms around the stereocenter.

By comparing the experimental ECD spectrum with theoretical spectra calculated using quantum chemical methods, the absolute configuration of a specific enantiomer of this compound could be assigned. This method is a powerful alternative or complement to X-ray crystallography for stereochemical elucidation. Currently, there is no published experimental ECD data for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. spectroscopyonline.comnih.gov These two techniques are complementary, as some vibrations may be strong in IR and weak or absent in Raman, and vice versa. arxiv.org

For this compound, IR and Raman spectroscopy would be used to confirm the presence of its key functional groups. The characteristic vibrational frequencies are indicative of specific bonds and their chemical environment.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H (amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | IR |

| C-H (aromatic) | Stretch | 3000 - 3100 | IR, Raman |

| C-H (aliphatic) | Stretch | 2850 - 3000 | IR, Raman |

| C=C (aromatic) | Stretch | 1450 - 1600 | IR, Raman |

| C-N (aromatic amine) | Stretch | 1250 - 1350 | IR |

| C-O-C (ether) | Asymmetric Stretch | 1050 - 1150 | IR |

The presence of a sharp to medium intensity band in the 3300-3500 cm⁻¹ region of the IR spectrum would be a strong indication of the primary amine. The C-O-C stretch of the isochroman's ether linkage would also provide a characteristic signal. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring.

Theoretical and Computational Chemistry Studies of Isochromane 8 Ylamine

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations are instrumental in determining the electronic structure and predicting the spectroscopic behavior of Isochromane-8-ylamine. These calculations solve approximations of the Schrödinger equation for the molecule, yielding detailed information about electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT would be employed to predict a variety of key properties. A typical study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to perform geometry optimization, followed by the calculation of electronic and spectroscopic parameters.

Key properties that would be calculated using DFT include:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atom of the amine group would be expected to be a region of negative potential, while the hydrogen atoms of the amine group would be regions of positive potential.

Spectroscopic Properties: DFT can predict vibrational frequencies (IR and Raman spectra), as well as electronic transitions (UV-Vis spectra), which can be compared with experimental data for validation.

Below is an illustrative table of properties for this compound that would be expected from a DFT calculation.

| Calculated Property | Illustrative Value | Description |

| HOMO Energy | -5.8 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | 0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 6.7 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule. |

| Mulliken Atomic Charges | N: -0.9, C8: +0.2 (Illustrative) | Partial charges on individual atoms, providing insight into the charge distribution. |

The isochromane ring system is not planar and can adopt different conformations. Furthermore, the amine substituent at the C8 position can rotate. Conformational analysis is therefore essential to identify the most stable conformers and to understand the energy barriers between them. This is typically performed by systematically rotating the rotatable bonds (e.g., the C-N bond and the bonds within the heterocyclic ring) and calculating the energy of each resulting geometry. The results are used to construct a potential energy surface, which maps the energy as a function of these rotations. The global minimum on this surface corresponds to the most stable conformation.

An example of a conformational analysis summary is provided in the table below.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C7-C8-N-H) | Description |

| 1 | 0.00 | 180° | The global minimum energy conformer, likely with minimal steric hindrance. |

| 2 | 1.5 | 60° | A higher energy conformer, representing a local minimum on the potential energy surface. |

| 3 | 5.2 | 0° | A transition state between two conformers, representing an energy barrier to rotation. |

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations often focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated by solving Newton's equations of motion. This allows for the exploration of conformational flexibility, solvent effects, and the time-dependent behavior of the molecule. For this compound, an MD simulation could reveal how the isochromane ring puckers and how the amine group interacts with its environment, such as with solvent molecules.

In Silico Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity of different sites within this compound and the selectivity of its reactions. Fukui functions, derived from DFT, can be used to identify the most nucleophilic and electrophilic sites in the molecule. For this compound, the nitrogen atom of the amine group is expected to be a primary nucleophilic site, while the aromatic ring can also participate in electrophilic substitution reactions. The specific positions of substitution on the aromatic ring would be predicted by analyzing the local reactivity indices.

Cheminformatics Approaches for Scaffold Analysis

Cheminformatics involves the use of computational tools to analyze and compare chemical structures. For this compound, cheminformatics approaches would be used to compare its structural features to those of other known bioactive molecules. By analyzing large databases of chemical compounds, it is possible to identify other molecules that contain the isochromane scaffold and to correlate this scaffold with particular biological activities or properties. This type of analysis can guide the design of new molecules with desired characteristics.

Applications of Isochromane 8 Ylamine in Advanced Organic Synthesis and Catalysis

Isochromane-8-ylamine as a Privileged Chiral Ligand or Organocatalyst Precursor

The isochroman (B46142) framework is recognized as a "privileged scaffold" in medicinal chemistry and natural product synthesis, indicating its recurring presence in biologically active molecules. uniroma1.itnih.gov This inherent potential extends to its derivatives, such as this compound, positioning them as attractive starting points for the development of novel chiral ligands and organocatalysts. The amine functionality provides a convenient handle for derivatization, allowing for the introduction of various coordinating groups or catalytic moieties.

Asymmetric Catalysis Mediated by this compound Derivatives

While the direct application of this compound derivatives as catalysts is an emerging area of research, the broader field of asymmetric catalysis frequently employs chiral amines as precursors for effective ligands and organocatalysts. beilstein-journals.orgnih.gov For instance, chiral diamines derived from camphor (B46023) have been successfully converted into bifunctional thiourea (B124793) organocatalysts that demonstrate high enantioselectivity in conjugate addition reactions. nih.gov This established precedent suggests a clear pathway for the potential development of this compound-based catalysts. The synthesis of such catalysts would typically involve the transformation of the amino group into a more complex catalytic moiety, such as a thiourea, squaramide, or a phosphine (B1218219) group for the creation of P,N-ligands. researchgate.netrsc.org The efficacy of these potential catalysts would then be evaluated in a range of asymmetric transformations, with the expectation that the rigid isochroman backbone would effectively translate chiral information to the catalytic center, thereby inducing high levels of stereocontrol.

Ligand Design Principles Based on the this compound Scaffold

The design of effective chiral ligands from the this compound scaffold would be guided by several key principles. The rigid, bicyclic nature of the isochroman core is a significant advantage, as conformational rigidity in a ligand backbone often leads to higher enantioselectivity in catalytic reactions by reducing the number of possible transition states. rsc.org The position of the amine at the 8-position offers a specific spatial orientation for the catalytic group relative to the chiral scaffold.

Further modifications could be envisaged to optimize catalytic performance. For example, the synthesis of a corresponding diamine or the introduction of a phosphine group at a different position on the aromatic ring could lead to the formation of bidentate or pincer-type ligands. researchgate.netrsc.orgmdpi.com The electronic properties of the ligand could also be fine-tuned by introducing substituents on the aromatic ring, thereby influencing the activity of the metal center in transition metal catalysis. The overarching goal of these design principles is to create a well-defined chiral pocket around the active site of the catalyst, enabling effective stereochemical communication with the substrate. whiterose.ac.uk

Role in the Synthesis of Complex Natural Products and Analogues

The isochroman motif is a core component of numerous natural products with diverse biological activities. researchgate.netacs.org This makes this compound a potentially valuable synthon in the total synthesis of such molecules and their analogues. Its utility would lie in its function as a pre-formed, functionalized building block, which can streamline a synthetic sequence. The development of methodologies for the direct functionalization of the isochroman core further enhances its appeal in this context. acs.org

In a hypothetical total synthesis, this compound could be incorporated early in the synthetic route, with the amine group serving as a handle for the attachment of other fragments of the target molecule or for directing subsequent chemical transformations. The synthesis of natural product analogues for structure-activity relationship (SAR) studies would also benefit from the availability of this compound, as it would allow for the systematic variation of the substituent at the 8-position.

Contribution to the Development of New Synthetic Methodologies

While much of the research on isochroman chemistry has focused on the development of methods for the synthesis of the isochroman ring system, organic-chemistry.orgresearchgate.net the use of functionalized isochromans like this compound as platforms for the development of new synthetic reactions is a logical next step. The unique combination of a reactive amine group and the isochroman scaffold could be exploited to pioneer novel chemical transformations.

For example, the amine could be used to direct C-H activation reactions at other positions on the isochroman ring system, leading to new methods for the regioselective functionalization of this scaffold. Furthermore, catalysts derived from this compound could enable novel asymmetric reactions that are not achievable with existing catalytic systems. The development of such methodologies would not only expand the toolkit of synthetic organic chemists but also provide more efficient routes to complex molecules containing the isochroman motif.

Scaffold Hopping and Bioisosteric Replacements in Chemical Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the discovery of novel drug candidates with improved properties. uniroma1.itnih.govdrughunter.comu-tokyo.ac.jp The isochroman scaffold, due to its defined three-dimensional shape and its presence in bioactive compounds, is a prime candidate for such investigations. researchgate.net

In scaffold hopping, the isochroman core of a known active compound could be replaced with other ring systems to explore new chemical space and potentially identify compounds with different selectivity profiles or improved pharmacokinetic properties. Conversely, the this compound scaffold could be used to replace a different core structure in another bioactive molecule, with the aim of retaining or improving biological activity while altering other properties such as solubility or metabolic stability.

Bioisosteric replacement is a more subtle modification where one functional group is exchanged for another with similar physical or chemical properties. scripps.edubenthamscience.com The amine group of this compound, for instance, could be part of a bioisosteric replacement strategy for other polar functional groups in a drug candidate. The exploration of the isochroman scaffold in such medicinal chemistry approaches could lead to the identification of new therapeutic agents.

Future Prospects and Emerging Research Frontiers in Isochromane 8 Ylamine Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry, where reactions are performed in a continuously flowing stream rather than in a static batch reactor, offers numerous advantages such as enhanced heat and mass transfer, improved safety for hazardous reactions, and greater scalability. These systems can be integrated with automated platforms for real-time monitoring, optimization, and purification, accelerating the synthesis of target molecules and their analogs.

While specific applications of flow chemistry for the synthesis of Isochromane-8-ylamine have not yet been extensively reported, related structures provide a strong proof of concept. For instance, the photocatalyzed synthesis of isochromanones has been successfully demonstrated under both batch and continuous flow conditions. This precedent suggests that the core isochroman (B46142) ring system is amenable to flow synthesis protocols.

The future application of this technology to this compound could involve a multi-step, telescoped flow synthesis. Key transformations, such as the construction of the isochroman core via an oxa-Pictet-Spengler reaction or the introduction of the amine functionality, could be performed sequentially in-line without the need for isolating intermediates. This approach would not only increase efficiency but also facilitate the rapid generation of a library of derivatives for further study by varying starting materials fed into the automated system.

Table 1: Potential Flow Chemistry Applications for this compound Synthesis

| Synthetic Step | Potential Flow Advantage | Relevant Precedent |

|---|---|---|

| Oxa-Pictet-Spengler Reaction | Improved temperature control, rapid mixing, shorter reaction times. | General API synthesis in flow. |

| Nitration/Reduction for Amine Intro | Enhanced safety for energetic nitration, efficient hydrogenation. | Continuous hydrogenation of nitroarenes. |

| Photocatalytic Derivatization | Uniform light penetration, precise control of irradiation time. | Photocatalyzed synthesis of isochromanones in flow. |

| Library Generation | Automated reagent addition and purification for rapid analog synthesis. | Automated synthesis of small molecule libraries. |

Harnessing Machine Learning and AI in Synthetic Route Design

Furthermore, machine learning models can be used to predict the outcomes of reactions, helping to prioritize experiments and reduce trial-and-error in the lab. For a novel derivative of this compound, an AI model could predict the likelihood of success for a proposed coupling reaction, saving time and resources. This data-driven approach allows chemists to navigate complex synthetic challenges with greater confidence and efficiency.

Exploration of Novel Reactivity Patterns

The isochroman scaffold is a privileged structure in many biologically active molecules, making the development of new methods for its functionalization an active area of research. Recent studies have focused on discovering novel reactivity patterns for the isochroman core, particularly through C-H activation and cross-coupling reactions. These methods allow for the direct modification of the scaffold, providing efficient access to derivatives that would be difficult to synthesize using traditional methods.

While this research has not yet been specifically extended to this compound, the findings for the parent isochroman ring system are highly relevant. For example, organocatalyzed cross-dehydrogenative coupling (CDC) reactions have been used to form C(sp³)–O bonds at the C1 position of isochromans, creating α-aminoxyl derivatives. Similarly, electrochemical methods have been developed for the C-H/O-H cross-coupling of isochromans with alcohols.

The presence of the 8-amino group in this compound is expected to influence these reactivity patterns, potentially directing C-H activation to specific sites on the aromatic ring or participating in the reactions itself. Future research will likely explore how the electronic properties of the amino group can be harnessed to achieve novel and selective transformations, opening a new chapter in the functionalization of this important molecule.

Table 2: Examples of Novel Reactivity in the Isochroman Scaffold

| Reaction Type | Description | Key Features | Reference |

|---|---|---|---|

| Cross-Dehydrogenative Coupling | Tetrabutyl ammonium (B1175870) iodide (TBAI) catalyzed coupling between the α-C(sp³)–H of isochromans and N-hydroxyphthalimide. | Utilizes tert-butylhydroxyperoxide as the terminal oxidant to form α-aminoxyl isochroman architectures. | |

| Electrochemical C-H/O-H Coupling | Cross-coupling of isochromans and various alcohols via electrochemical α-C(sp³)-H activation. | Proceeds under mild conditions in the presence of benzoic acid to yield α-alkoxy isochroman derivatives. | |

| Oxa-Pictet-Spengler Variant | Reaction of β-phenylethanols with epoxides (as aldehyde surrogates) in hexafluoroisopropanol (HFIP). | Expands the scope of the traditional reaction to include previously inaccessible isochroman structures. |

Advanced Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all components, are powerful tools for rapidly building molecular complexity. They are highly valued in drug discovery for their efficiency and ability to generate diverse chemical libraries from a set of simple building blocks.

The application of MCRs to the synthesis of the isochroman core itself has been demonstrated. For example, a photoinduced three-component reaction between diazonium salts, alkenes, and acetonitrile (B52724) has been shown to produce complex isochromanone derivatives.

The structure of this compound, containing a primary amine, makes it an ideal candidate for use as a building block in some of the most well-established MCRs. For instance, in an Ugi four-component reaction, this compound could be combined with an aldehyde, an isocyanide, and a carboxylic acid to generate complex, peptide-like structures appended to the isochroman core in a single, highly efficient step. This would provide immediate access to a diverse library of novel compounds for biological screening. Future research will undoubtedly focus on integrating this compound into these and other advanced MCRs to explore new areas of chemical space.

Q & A

Basic Research Questions

Q. What are the key considerations when designing a synthesis protocol for Isochromane-8-ylamine to ensure reproducibility?

- Methodological Answer :

- Step 1 : Review primary literature to identify established synthetic routes (e.g., cyclization of precursor amines or catalytic hydrogenation). Prioritize methods with detailed reaction conditions (temperature, solvent, catalyst) and yields .

- Step 2 : Validate reagent purity and stability; moisture-sensitive steps may require inert atmospheres. Document deviations from published protocols to troubleshoot reproducibility issues .

- Step 3 : Include internal controls (e.g., known reaction intermediates) and replicate experiments ≥3 times to assess variability .

- Step 4 : Characterize final products using NMR, HPLC, and elemental analysis. Cross-reference spectral data with literature to confirm identity .

Q. How can researchers validate the purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Analysis : Compare H and C NMR spectra with published data. Look for absence of extraneous peaks (e.g., unreacted precursors or byproducts) .

- Chromatography : Use HPLC/GC-MS with a polar stationary phase (e.g., C18 column) to quantify impurities. Calibrate against a reference standard and report detection limits .

- Elemental Analysis : Confirm C, H, N composition matches theoretical values (deviation <0.4% indicates high purity) .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in reported biological activity data of this compound across studies?

- Methodological Answer :

- Data Audit : Compare experimental variables (e.g., cell lines, assay protocols, compound concentrations) between studies. Inconsistent EC values may arise from differences in solvent (DMSO vs. aqueous buffers) or incubation times .

- Replication : Reproduce conflicting assays under standardized conditions. Use positive/negative controls to validate assay performance .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA or Bland-Altman plots) to quantify variability and identify outlier datasets .

Q. How should researchers optimize reaction conditions for this compound synthesis to improve yield and selectivity?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity). Analyze interactions between factors using response surface methodology .

- Catalyst Screening : Evaluate transition-metal catalysts (e.g., Pd/C or Raney Ni) for hydrogenation steps. Monitor selectivity via in-situ IR spectroscopy to minimize over-reduction .

- Solvent Optimization : Test aprotic solvents (e.g., THF or DMF) to stabilize intermediates. Solvent-free conditions may reduce side reactions in cyclization steps .

Q. How can researchers address conflicting structural interpretations of this compound derivatives in crystallographic studies?

- Methodological Answer :

- Crystallographic Refinement : Re-analyze diffraction data using software (e.g., SHELXL) with updated scattering factors. Check for disorder or twinning in the crystal lattice .

- Computational Validation : Perform DFT calculations to compare experimental and theoretical bond lengths/angles. Deviations >5% suggest potential misassignments .

- Peer Consultation : Share raw data with crystallography databases (e.g., Cambridge Structural Database) for independent verification .

Methodological Resources

- Literature Review : Use SciFinder or Reaxys to compile synthetic and analytical data. Filter results to exclude non-peer-reviewed sources (e.g., patents or preprints) .

- Data Sharing : Deposit spectral and crystallographic data in public repositories (e.g., PubChem or CCDC) to enhance reproducibility .

- Ethical Reporting : Adhere to IUPAC nomenclature and ACS citation guidelines to ensure clarity and avoid plagiarism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.